molecular formula C9H6ClFO3 B2613110 Methyl 6-chloro-2-fluoro-3-formylbenzoate CAS No. 1002106-09-3

Methyl 6-chloro-2-fluoro-3-formylbenzoate

Cat. No.: B2613110
CAS No.: 1002106-09-3
M. Wt: 216.59
InChI Key: QUMXOIMHDZEQDT-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-fluoro-3-formylbenzoate (CAS: 1002106-09-3) is a substituted benzoate ester characterized by a methyl ester group at position 1, a chlorine atom at position 6, a fluorine atom at position 2, and a formyl group at position 3 on the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its multifunctional structure, which allows for diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic compounds .

For example, methyl benzoate derivatives are commonly used as intermediates in synthesizing herbicides and fungicides .

Properties

IUPAC Name

methyl 6-chloro-2-fluoro-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXOIMHDZEQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2-fluoro-3-formylbenzoate typically involves the reaction of 6-chloro-2-fluorobenzoic acid with appropriate reagents to introduce the formyl group and esterify the carboxylic acid group. One common method involves the use of formylation reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group, followed by esterification using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-fluoro-3-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-2-fluoro-3-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-fluoro-3-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Structural Analogs in the Benzoate Ester Family

The compound’s structural analogs differ in substituent positions, halogen types, and functional groups. Key comparisons include:

Compound CAS Number Molecular Formula Substituents Key Features
Methyl 6-chloro-2-fluoro-3-formylbenzoate 1002106-09-3 C₉H₅ClF₂O₃ Cl (6), F (2), CHO (3), COOCH₃ (1) Multifunctional: formyl group enables further derivatization.
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 1379295-48-3 C₁₀H₁₀ClFO₂ Cl (2), F (6), CH₃ (3), COOCH₂CH₃ (1) Ethyl ester increases lipophilicity; methyl at position 3 reduces reactivity.
Methyl 6-bromo-3-fluoro-2-methylbenzoate 1807191-86-1 C₉H₈BrFO₂ Br (6), F (3), CH₃ (2), COOCH₃ (1) Bromine substitution may enhance electrophilic aromatic substitution reactions.

Key Observations :

  • Substituent Positioning : The position of halogens (Cl, F, Br) and functional groups (CHO, CH₃) significantly alters reactivity. For example, the formyl group in the target compound at position 3 offers a reactive site for condensation reactions, unlike the methyl group in Ethyl 2-chloro-6-fluoro-3-methylbenzoate .
  • Ester Group Variation : Methyl esters (target compound) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., Ethyl 2-chloro-6-fluoro-3-methylbenzoate) .
  • Halogen Effects : Bromine in Methyl 6-bromo-3-fluoro-2-methylbenzoate may confer greater stability in radical reactions compared to chlorine in the target compound .

Stability and Functional Group Interactions

  • Formyl Group Reactivity : The aldehyde group in the target compound is prone to oxidation and nucleophilic attack, distinguishing it from methyl or ethyl esters lacking this functionality. This reactivity is critical in synthesizing Schiff bases or heterocycles.
  • Halogen Interactions : The electron-withdrawing effects of Cl and F substituents may direct electrophilic substitution to specific positions, as seen in analogous compounds like dehydroabietic acid methyl ester ().

Biological Activity

Methyl 6-chloro-2-fluoro-3-formylbenzoate is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H6ClFO3C_9H_6ClFO_3 and features a benzene ring substituted with a chloro group, a fluoro group, and a formyl group. The presence of these substituents enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC9H6ClF O3
Molecular Weight206.59 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. The compound's mechanism may involve the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antimicrobial properties.

Anticancer Activity

The compound has also shown promise in anticancer applications. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and inhibition of specific signaling pathways.

Research Findings: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 10 µM. The compound was found to induce apoptosis in cancer cells by activating caspase pathways.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition.
  • Receptor Modulation: The presence of halogen substituents may enhance binding affinity to specific receptors, modulating their activity.
  • Cell Cycle Interference: Studies indicate that the compound may affect cell cycle progression in cancer cells, leading to growth arrest.

Comparative Analysis with Similar Compounds

This compound is compared with structurally similar compounds to highlight its unique properties.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compoundE. coli: 32 µg/mL>10 µM
Methyl 2-chloro-6-fluoro-3-formylbenzoateE. coli: 64 µg/mL>20 µM
Methyl 4-fluorobenzoateE. coli: >128 µg/mL>50 µM

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